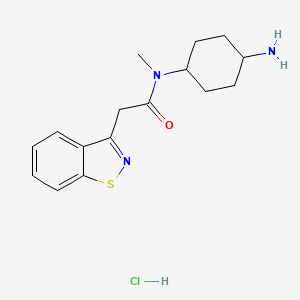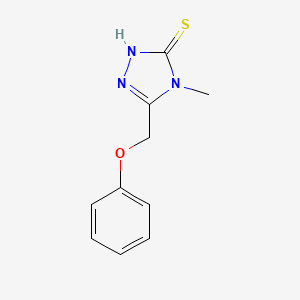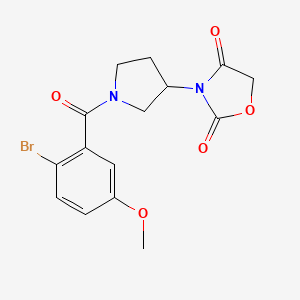
Cysteine thiol probe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
半胱氨酸硫醇探针是专门设计的化学化合物,用于与蛋白质和肽中半胱氨酸残基的硫醇基团反应。这些探针广泛用于生化和生物物理研究,以研究蛋白质结构、功能和相互作用。 半胱氨酸中的硫醇基团具有高度反应活性,使其成为使用这些探针进行标记和检测的理想目标 .
作用机制
半胱氨酸硫醇探针的作用机制涉及半胱氨酸残基中硫醇基团的共价修饰。这种修饰可以改变蛋白质或肽的结构和功能,使研究人员能够研究其性质。 这些探针的分子靶标是半胱氨酸残基中的硫醇基团,所涉及的途径包括亲核加成和取代反应 .
生化分析
Biochemical Properties
The Cysteine Thiol Probe is principally used to label proteins for the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . The primary targets of the this compound are cysteine residues in proteins and peptides . The this compound is capable of engaging enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Cellular Effects
The this compound influences cell function by enabling the detection of conformational changes, assembly of multisubunit complexes, and ligand-binding processes . It can also be used to study the association of thiolated oligonucleotides with hybridization- or ligation-based nucleic acid detection applications and with thiouridine-modified tRNA for studying its association with protein synthesis machinery .
Molecular Mechanism
The this compound exerts its effects at the molecular level by reacting with thiol groups in proteins and peptides . It can engage with enone-, β-lactam-, and β-lactone-based electrophilic metabolites .
Temporal Effects in Laboratory Settings
It is known that adding cysteine, glutathione, or mercaptosuccinic acid to the reaction mixture will quench the reaction of the this compound, forming highly water-soluble adducts that are easily removed by dialysis or gel filtration .
Metabolic Pathways
It is known that the this compound can react with thiol groups in proteins and peptides .
准备方法
合成路线和反应条件: 半胱氨酸硫醇探针通常通过一系列有机反应合成。一种常见的方法涉及硫醇反应性染料与含半胱氨酸的肽或蛋白质的反应。 反应条件通常包括温和的温度和中性pH值,以保持被标记的蛋白质或肽的完整性 .
工业生产方法: 在工业环境中,半胱氨酸硫醇探针的生产涉及大规模有机合成技术。这些方法通常利用自动化合成设备来确保高产率和纯度。 该过程包括使用诸如高效液相色谱 (HPLC) 和质谱等技术对最终产品进行纯化,以确认探针的结构和纯度 .
化学反应分析
反应类型: 半胱氨酸硫醇探针会发生各种化学反应,包括:
氧化: 硫醇基团可以被氧化形成二硫化物或亚磺酸、次磺酸和磺酸。
还原: 由硫醇基团形成的二硫化物可以被还原回游离硫醇。
取代: 硫醇基团可以参与亲核取代反应与亲电试剂.
常用试剂和条件:
氧化: 过氧化氢或其他氧化剂。
还原: 二硫苏糖醇或三(2-羧乙基)膦。
取代: 在温和条件下使用卤代烷烃或马来酰亚胺.
主要产物:
氧化: 二硫化物、亚磺酸、次磺酸、磺酸。
还原: 游离硫醇。
取代: 烷基化半胱氨酸衍生物.
科学研究应用
半胱氨酸硫醇探针在科学研究中具有广泛的应用:
化学: 用于研究蛋白质中半胱氨酸残基的反应性和修饰。
生物学: 用于检测和定量生物样本中的硫醇基团。
医学: 用于开发针对半胱氨酸残基的诊断工具和治疗剂。
相似化合物的比较
属性
IUPAC Name |
methyl (2R)-2-[(4-bromobenzoyl)amino]-3-sulfanylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO3S/c1-16-11(15)9(6-17)13-10(14)7-2-4-8(12)5-3-7/h2-5,9,17H,6H2,1H3,(H,13,14)/t9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHQHTYCQKQLI-VIFPVBQESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CS)NC(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-bromophenyl)-6-(1-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2712790.png)
![2-(4-Chlorophenyl)-[1,3]oxazolo[4,5-b]pyridin-6-amine](/img/structure/B2712794.png)

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl fluoride](/img/structure/B2712798.png)



![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-{3-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]butyl}propanamide](/img/structure/B2712803.png)
![N-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2712804.png)
![N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2712806.png)
![methyl 3-[1-(4-fluorobenzenesulfonyl)pyrrolidine-2-amido]-1-benzothiophene-2-carboxylate](/img/structure/B2712807.png)

![methyl 2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-1,1-dioxo-4-phenyl-2H-1lambda6,2-benzothiazine-3-carboxylate](/img/structure/B2712809.png)
